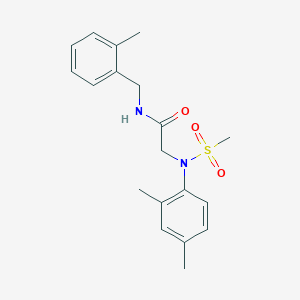
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMS-10 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis.
Wirkmechanismus
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. This binding disrupts the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the potential for off-target effects. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent. However, one of the limitations of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in vivo to determine its potential as a therapeutic agent. Additionally, the combination of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its therapeutic efficacy. Finally, the development of analogs of N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide with improved solubility and potency could also be pursued.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein-protein interaction between MDM2 and p53 is a critical pathway for the regulation of cell growth and apoptosis. In many cancers, the MDM2 protein is overexpressed, leading to the inhibition of the p53 pathway and the promotion of cancer cell growth. N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-10-18(16(3)11-14)21(25(4,23)24)13-19(22)20-12-17-8-6-5-7-15(17)2/h5-11H,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMUSSBYKUENKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dimethylphenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936532.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3936533.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]quinoline](/img/structure/B3936538.png)
![N-[4-(cyanomethyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3936540.png)
![1-[3-(4-tert-butylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936545.png)
![4-butoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936556.png)
![3-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936557.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B3936565.png)
![8-[3-(2,3,5-trimethylphenoxy)propoxy]quinoline](/img/structure/B3936581.png)
![2-[2-(4-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3936596.png)
![2-phenoxy-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3936600.png)
![4-tert-butyl-2-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936602.png)
![1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)
![5-bromo-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3936620.png)